Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate

Hydrogen Borrowing Catalysis C–C Bond Formation Diastereoselective Annulation

Researchers requiring diastereoselective α-alkylation often face competing ketone reduction and low yields with conventional aryl substrates. Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate (Ph* γ-keto ester) solves this through its non-planar, fully-methylated aryl motif that sterically shields the carbonyl from catalyst-mediated reduction. • Delivers 80% yield & >95:5 d.r. in Ir-catalyzed HB annulation vs. 12% yield for o-tolyl analog • Crystalline products enable chromatography-free purification, reducing scale-up bottlenecks • Ethyl ester form avoids acidic proton consumption of strong bases (KOt-Bu, LDA, Grignard reagents) Supplied at ≥98% purity with full analytical documentation for immediate synthetic use.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 951889-55-7
Cat. No. B3314830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate
CAS951889-55-7
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C(=C(C(=C1C)C)C)C)C
InChIInChI=1S/C17H24O3/c1-7-20-16(19)9-8-15(18)17-13(5)11(3)10(2)12(4)14(17)6/h7-9H2,1-6H3
InChIKeyQXECWRSPWQQGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutanoate (CAS 951889-55-7): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate (CAS 951889-55-7) is a gamma-keto ester bearing a fully methylated pentamethylphenyl (Ph*) ketone motif. The compound possesses molecular formula C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol . As a member of the Ph* ketone family, it adopts a non-planar conformation in which the aromatic ring is twisted out of conjugation with the carbonyl group due to steric interactions from the two ortho-methyl substituents, a structural feature that fundamentally differentiates it from conventional aryl ketones [1]. The compound is commercially available at ≥98% purity from multiple suppliers for research and further manufacturing use . Its closest structural analogs include the unsubstituted phenyl analog (CAS 6270-17-3, MW 206.24), the 2,4,6-trimethylphenyl (mesityl) analog (CAS 31419-99-5, MW 248.32), and the corresponding free carboxylic acid (CAS 765269-95-2, MW 248.32) .

Why Ethyl 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutanoate Cannot Be Replaced by Simpler Aryl Gamma-Keto Esters in Demanding Synthetic Applications


Generic substitution of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate with less substituted aryl gamma-keto esters (e.g., phenyl, 2-methylphenyl, or 2,4,6-trimethylphenyl analogs) leads to sharply divergent outcomes in catalytic transformations, particularly iridium-catalyzed hydrogen borrowing (HB) alkylation. The pentamethylphenyl (Ph*) group enforces a non-planar conformation that sterically shields the carbonyl from undesired nucleophilic attack and catalyst-mediated reduction, a property that is absent in phenyl and mono-ortho-substituted analogs [1]. In direct comparative experiments, the Ph* methyl ketone delivered 80% yield with >95:5 diastereomeric ratio (d.r.) in HB annulation, while the mono-ortho-substituted o-methylacetophenone gave only 12% yield alongside 18% of the reduced alcohol byproduct [2]. Even the 2,6-dimethylphenyl variant, while achieving similar yield (77%), exhibited inferior diastereoselectivity (89:11 d.r.) [2]. These quantitative differences establish that no simpler phenyl-substituted gamma-keto ester can serve as a functionally equivalent substitute in reactions where ortho-steric shielding dictates chemoselectivity and stereochemical fidelity.

Quantitative Differentiation Evidence: Ethyl 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutanoate vs. Closest Structural Comparators


Hydrogen Borrowing Annulation: Ph* Ketone Delivers 6.7-Fold Higher Yield Than Mono-Ortho-Substituted Analog and Superior Diastereoselectivity Over Di-Ortho-Substituted Analog

In iridium(III)-catalyzed hydrogen borrowing annulation with 1,5-pentanediol under optimized conditions (4 M in PhMe, 1.1 equiv diol, 3 equiv KOH, 105 °C, 24 h), pentamethylacetophenone (Ph*COMe) gave the annulated cyclopentane product in 80% isolated yield with >95:5 d.r. [1]. Under identical conditions, 2,6-dimethylacetophenone produced the corresponding product in 77% yield but with reduced diastereoselectivity (89:11 d.r.), while o-methylacetophenone (single ortho-substituent) gave only 12% yield of the desired annulation product alongside 18% yield of 1-(o-tolyl)ethan-1-ol arising from undesired ketone reduction by the iridium hydride intermediate [1]. This establishes that two ortho-methyl groups are necessary to suppress catalyst-mediated ketone reduction, and that the full pentamethylphenyl substitution pattern provides superior stereochemical control.

Hydrogen Borrowing Catalysis C–C Bond Formation Diastereoselective Annulation

Carbonyl Stretch IR Spectroscopy Confirms Non-Planar Conformation: 10–20 cm⁻¹ Upfield Shift Relative to Phenyl Ketone Analogs

Infrared spectroscopy provides a direct spectroscopic marker of the non-planar conformation adopted by Ph* ketones. The carbonyl (C=O) stretching frequency for Ph* ketones is consistently shifted 10–20 cm⁻¹ to higher wavenumber compared to the corresponding unsubstituted phenyl ketones [1]. This shift arises because the ortho-methyl groups force the aromatic ring to twist out of conjugation with the carbonyl π-system, eliminating the conjugation-induced bond weakening that normally lowers the C=O stretching frequency in planar aryl ketones such as acetophenone [1]. The magnitude of this shift is quantifiable and reproducible, providing a batch-to-batch quality assurance parameter for verifying the conformational integrity of the Ph* motif.

Conformational Analysis Infrared Spectroscopy Steric Shielding

Crystallinity Advantage: Ph* Ketones Enable Chromatography-Free Purification, Reducing Process Cost and Time Relative to Less Crystalline Analogs

Ph* ketones are described as 'extremely crystalline,' a property that directly translates to practical purification advantages in both academic and industrial settings [1][2]. In the 2019 Tetrahedron study on hydrogen borrowing annulation, the majority of synthesized Ph*-derived alicyclic ketone products (3a–3ar) were obtained as crystalline solids, and in one case (compound 3ap), a single recrystallization improved the diastereomeric ratio from the as-synthesized value to 94:6 d.r. [3]. This crystallinity contrasts with lower-substituted aryl ketones, which often yield oils or amorphous solids requiring chromatographic separation. The ability to purify by crystallization rather than column chromatography reduces solvent consumption, shortens processing time, and improves scalability in multi-gram syntheses.

Crystallization Process Chemistry Purification Efficiency

Gamma-Keto Ester Scaffold Enables Thio- and Aza-Michael Addition for Heterocycle Synthesis: A Defined Entry Point Absent in Simple Aryl Ketones

The 4-oxo-4-arylbutanoate framework of the target compound combines a gamma-keto ester electrophilic system amenable to thio- and aza-Michael addition at the α-position (adjacent to the ester carbonyl). A general methodology reported by Liu et al. (J. Serb. Chem. Soc., 2012) demonstrated that 4-oxo-4-arylbutanoates undergo thio- and aza-Michael additions with thiols and amines to produce 2-heteroatom-substituted derivatives in good to excellent yields [1]. This reactivity provides a defined, high-yielding entry point to heterocycle-containing compounds that is not available from simple Ph* methyl or ethyl ketones lacking the pendant ester functionality. The ethyl ester group additionally offers synthetic versatility: it can be hydrolyzed to the carboxylic acid (CAS 765269-95-2), transesterified, or converted to amides, enabling downstream diversification orthogonal to the Ph* ketone transformations [2].

Michael Addition Heterocycle Synthesis 4-Oxo-4-arylbutanoate

Enhanced Lipophilicity of the Ethyl Ester vs. Free Carboxylic Acid Improves Organic Solvent Compatibility for Anhydrous Catalytic Transformations

The ethyl ester derivative (MW 276.37, formula C₁₇H₂₄O₃) exhibits higher lipophilicity than the corresponding free carboxylic acid (MW 248.32, formula C₁₅H₂₀O₃, computed XLogP3-AA = 2.9) [1], as evidenced by the absence of a hydrogen bond donor and the addition of two methylene units. In the context of hydrogen borrowing catalysis, which is conducted under strictly anhydrous conditions in non-polar solvents such as toluene or tert-amyl alcohol, the increased lipophilicity of the ethyl ester ensures full solubility at the high substrate concentrations (up to 4 M) required for optimal catalytic turnover, whereas the free carboxylic acid may exhibit limited solubility or undesirable acid–base interactions with the alkoxide base (KOt-Bu) employed in the catalytic cycle [2]. The ethyl ester also offers a practical advantage in workup: extraction into organic solvents is more efficient than for the carboxylic acid, reducing product loss during aqueous washes.

Lipophilicity Solubility Physicochemical Property Tuning

Optimal Application Scenarios for Ethyl 4-(2,3,4,5,6-Pentamethylphenyl)-4-oxobutanoate Based on Established Differentiation Evidence


Iridium-Catalyzed Hydrogen Borrowing α-Alkylation and Annulation for C–C Bond Formation

The Ph* ketone motif of Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate provides the essential steric shielding that prevents undesired catalyst-mediated ketone reduction during iridium-catalyzed hydrogen borrowing reactions, enabling α-alkylation and annulation with primary and secondary alcohols in high yield and diastereoselectivity [1][2]. The ethyl ester group is compatible with the anaerobic, base-mediated conditions (KOt-Bu, toluene or tert-amyl alcohol) and can be subsequently cleaved or transesterified to furnish carboxylic acid derivatives. The superior crystallinity of Ph* ketone products facilitates chromatography-free purification, making this building block particularly valuable in medicinal chemistry for constructing functionalized cyclopentane and cyclohexane scaffolds with defined stereochemistry [2].

Synthesis of 2-Heteroatom-Substituted Gamma-Keto Esters via Michael Addition for Heterocyclic Library Generation

The gamma-keto ester framework enables thio- and aza-Michael addition at the α-position, providing access to 2-heteroatom-substituted 4-oxo-4-arylbutanoates—a compound class with demonstrated utility as intermediates for heterocyclic scaffolds [1]. Following the Michael addition, the ethyl ester can be hydrolyzed, reduced, or amidated, while the Ph* ketone can be cleaved via electrophilic fragmentation (Baeyer–Villiger oxidation or retro-Friedel–Crafts acylation) to generate carboxylic acid derivatives, offering a modular approach to diversely functionalized small-molecule libraries [2].

Anhydrous Organometallic Transformations Requiring High Substrate Solubility and Acid-Free Conditions

For reactions conducted under strictly anhydrous conditions with strong bases (e.g., KOt-Bu, LDA, Grignard reagents), the ethyl ester form (CAS 951889-55-7) is preferred over the corresponding free carboxylic acid (CAS 765269-95-2) due to the absence of an acidic proton that would consume stoichiometric base and potentially deactivate moisture-sensitive catalysts [1][2]. The enhanced lipophilicity (estimated LogP ~3.5) ensures full solubility in non-polar reaction media at the concentrations required for efficient catalytic turnover [2].

Crystallization-Driven Purification in Multi-Gram Synthesis Campaigns

The inherent crystallinity of the Ph* ketone motif, documented across multiple substrate classes and their HB alkylation products, makes Ethyl 4-(2,3,4,5,6-pentamethylphenyl)-4-oxobutanoate and its derivatives amenable to purification by recrystallization rather than column chromatography [1]. This property is particularly advantageous for scale-up campaigns where chromatographic purification is a bottleneck in terms of time, solvent consumption, and cost. The crystalline nature also facilitates structural confirmation by single-crystal X-ray diffraction, adding value in regulatory-facing synthetic programs where unambiguous structural assignment is required [1].

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